5-acetyl-6-methylpyridine-3-carboxylicacidhydrochloride

Description

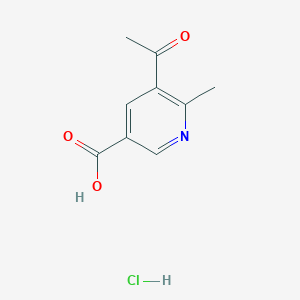

Chemical Structure and Properties 5-Acetyl-6-methylpyridine-3-carboxylic acid hydrochloride is a pyridine derivative with a molecular formula of C₉H₁₀ClNO₃ (molecular weight: 215.64 g/mol) . Its structure features:

- A pyridine ring substituted with an acetyl group (-COCH₃) at position 5,

- A methyl group (-CH₃) at position 6,

- A carboxylic acid group (-COOH) at position 3,

- A hydrochloride salt form, enhancing solubility in polar solvents.

Applications and Suppliers This compound is primarily used as a pharmaceutical intermediate or building block in organic synthesis. Key global suppliers include Biofine International Inc. (USA), Tocris Bioscience (UK), and several Chinese manufacturers like Guangzhou Puhua Pharmaceutical Technology .

Properties

IUPAC Name |

5-acetyl-6-methylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.ClH/c1-5-8(6(2)11)3-7(4-10-5)9(12)13;/h3-4H,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNOGWMXQNLTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)C(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-methylpyridine-3-carboxylic acid hydrochloride typically involves the acetylation of 6-methylpyridine-3-carboxylic acid. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In industrial settings, the production of 5-acetyl-6-methylpyridine-3-carboxylic acid hydrochloride may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methylpyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been identified as a precursor for the development of COX-2 inhibitors, which are non-steroidal anti-inflammatory drugs (NSAIDs) that specifically target cyclooxygenase-2 enzymes. These compounds are known for their analgesic and anti-inflammatory properties, making them valuable in treating conditions such as arthritis and acute pain .

G Protein-Coupled Receptors

Research indicates that derivatives of 5-acetyl-6-methylpyridine can interact with G protein-coupled receptors (GPCRs), which play a crucial role in numerous physiological processes. The modulation of these receptors can lead to advancements in treatments for various diseases, including neurological disorders and metabolic syndromes .

Antibacterial Properties

Antimicrobial Activity

Studies have demonstrated that 5-acetyl-6-methylpyridine exhibits antibacterial properties. It has been tested against a range of bacterial strains, showing effectiveness in inhibiting growth. This makes it a candidate for the development of new antibacterial agents, particularly in an era where antibiotic resistance is a growing concern .

Synthetic Applications

Synthesis of Complex Molecules

The compound is utilized in synthetic organic chemistry as a building block for more complex molecules. Its functional groups allow for various chemical reactions, including acylation and alkylation processes. This versatility is essential for the development of new drugs and chemical entities .

Case Studies

-

Synthesis of COX-2 Inhibitors

A notable case study involves the synthesis of a specific COX-2 inhibitor using 5-acetyl-6-methylpyridine as an intermediate. The process includes multiple steps: condensation with other reagents followed by oxidation to yield the final product. This method has been optimized to enhance yield and reduce impurities, particularly tungsten contamination, which is critical for pharmaceutical applications . -

Antibacterial Formulations

Another case study focused on the formulation of an antibacterial agent derived from 5-acetyl-6-methylpyridine. The compound was incorporated into various formulations tested against resistant bacterial strains, demonstrating promising results that could lead to novel treatments .

Mechanism of Action

The mechanism of action of 5-acetyl-6-methylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes pyridine-based compounds with substituents in positions 3, 5, and 6, highlighting structural and functional differences:

Functional Group Impact on Physicochemical Properties

Acetyl vs. Chloro/Hydroxy Substituents

- Electron-Withdrawing Effects : The acetyl group (-COCH₃) in the target compound is strongly electron-withdrawing, reducing electron density at the pyridine ring and increasing the acidity of the carboxylic acid group . In contrast, chloro (-Cl) and hydroxy (-OH) substituents (as in ) exhibit similar electron-withdrawing effects but may alter solubility profiles.

- Solubility : The hydrochloride salt form of the target compound improves water solubility compared to free acids like 5-chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid .

Stability Considerations

- Hydrochloride salts, such as the target compound and Nicardipine Hydrochloride , generally demonstrate enhanced stability under acidic conditions, making them suitable for oral formulations. Acid chlorides (e.g., 3,4-pyridinedicarboxylic acid chloride ) are less stable in aqueous media due to hydrolysis.

Biological Activity

5-acetyl-6-methylpyridine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with an acetyl group and a carboxylic acid, which contributes to its biological activity. The hydrochloride form enhances its solubility in aqueous environments, facilitating its application in biological studies.

The biological activity of 5-acetyl-6-methylpyridine-3-carboxylic acid hydrochloride is primarily attributed to its interaction with various biochemical pathways:

- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to interact with GPCRs, influencing intracellular signaling pathways that regulate numerous physiological processes .

- Platelet Aggregation : Research indicates that pyridine derivatives can act as antagonists for P2Y12 receptors, which are crucial in platelet aggregation. This action can reduce the risk of thrombotic events such as myocardial infarction .

- Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties, potentially mitigating oxidative stress in cells .

Biological Activity Overview

The following table summarizes the biological activities reported for 5-acetyl-6-methylpyridine-3-carboxylic acid hydrochloride and related compounds:

| Activity | Mechanism | Reference |

|---|---|---|

| Antiplatelet | Inhibition of P2Y12 receptor | |

| Antioxidant | Scavenging free radicals | |

| Anticancer | Inhibition of oncogene expression | |

| Modulation of GPCRs | Influencing signaling pathways |

Case Study 1: Antiplatelet Effects

In a clinical trial, derivatives of pyridine were tested for their efficacy in preventing platelet aggregation. The study demonstrated that these compounds could significantly inhibit ADP-induced aggregation, suggesting potential therapeutic applications in cardiovascular diseases .

Case Study 2: Antioxidant Properties

A laboratory study assessed the antioxidant capacity of 5-acetyl-6-methylpyridine-3-carboxylic acid hydrochloride using DPPH radical scavenging assays. Results indicated a notable reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential as a protective agent against cellular damage .

Case Study 3: Cancer Research

In vitro studies on cancer cell lines have shown that this compound can downregulate the expression of E6 and E7 oncogenes, which are pivotal in the progression of cervical cancer. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.